

A Comparative Analysis of the Psychoactive Effects of Psi-DOM and DOM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Psi-DOM*

Cat. No.: *B3063821*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the psychoactive compounds **Psi-DOM** (ψ -DOM) and DOM (2,5-dimethoxy-4-methylamphetamine), focusing on their pharmacodynamics and in vivo effects. The information is intended for a scientific audience and is supported by available experimental data.

Introduction

Psi-DOM and DOM are closely related substituted phenethylamines known for their psychedelic properties. Both compounds are potent agonists at the serotonin 5-HT_{2A} receptor, which is the primary target for classic hallucinogens.[1][2] DOM, also known as STP, has been more extensively studied and characterized.[3][4] **Psi-DOM**, a positional isomer of DOM, is a lesser-known compound primarily described in the work of Alexander Shulgin.[5] This guide aims to collate and present the available scientific information on these two compounds to facilitate a comparative understanding of their psychoactive profiles.

Comparative Pharmacodynamics

The primary mechanism of action for both **Psi-DOM** and DOM is agonism at the 5-HT_{2A} receptor.[3][5] Differences in their affinity and functional activity at this and other receptors likely account for the variations in their potency and qualitative effects.

Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data (K_i , in nM) for **Psi-DOM** and DOM. Lower K_i values indicate a higher binding affinity.

Compound	5-HT2A Receptor (K_i , nM)	5-HT2C Receptor (K_i , nM)
Psi-DOM	49–351[5]	50[5]
DOM	~14-20 (depending on enantiomer)	~16-19[6]

Note: The affinity of **Psi-DOM** for the 5-HT2A receptor is reported to be approximately 2.6- to 3.5-fold lower than that of DOM.[5]

In Vitro Functional Activity

Functional assays measure the ability of a compound to activate a receptor after binding. The EC50 value represents the concentration of a compound that produces 50% of its maximal effect.

Compound	5-HT2A Receptor (EC50, nM)	Efficacy (Emax)
Psi-DOM	Not Available	Not Available
DOM	21.9[6]	Full Agonist[6]

Note: While specific EC50 and Emax values for **Psi-DOM** at the 5-HT2A receptor are not readily available in the published literature, it is known to act as an agonist at this receptor.[5]

Comparative In Vivo Effects

Animal models are crucial for characterizing the psychoactive potential of novel compounds. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[1][7] Drug discrimination studies assess the subjective effects of a compound by training animals to recognize and respond to a specific drug cue.

Head-Twitch Response (HTR) in Rodents

The ED50 value in the HTR assay represents the dose of a compound that produces 50% of the maximal head-twitch response.

Compound	Head-Twitch Response (ED50, mg/kg)
Psi-DOM	Not Available
DOM	~0.20[8]

Note: The HTR induced by DOM is robust and has been extensively characterized.[3]

Drug Discrimination in Rodents

Compound	Discriminative Stimulus Properties
Psi-DOM	Substitutes for LSD and 5-MeO-DMT[5]
DOM	Substitutes for LSD; widely used as a training drug[3][9]

Human Psychoactive Effects

The following table provides a summary of the reported human psychoactive effects of **Psi-DOM** and DOM.

Feature	Psi-DOM	DOM
Dosage	15 - 25 mg (oral)[5]	3 - 10 mg (oral)[3]
Duration	6 - 8 hours[5]	14 - 24 hours[3]
Reported Effects	Feeling strange, closed-eye imagery, some visuals, introspection, feeling "stoned," spaciness, lightheadedness, muscle tremors, palpitations, diarrhea. Visuals reported to be less than expected for the intensity of effects.[5]	Stimulation, euphoria, enhanced self-awareness, perceptual disturbances at low doses. Marked psychedelic effects at higher doses.[3][4]
Relative Potency	Approximately one-third as potent as DOM[5]	

Experimental Protocols

5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for the 5-HT2A receptor.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).
- **Assay Buffer:** A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- **Radioligand:** A radiolabeled antagonist with high affinity for the 5-HT2A receptor, typically [^3H]ketanserin, is used.
- **Competition Assay:** A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., **Psi-DOM** or DOM).

- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

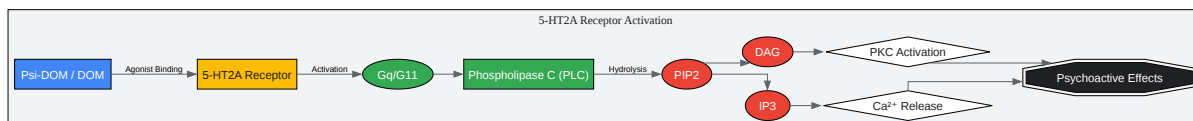
Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

Methodology:

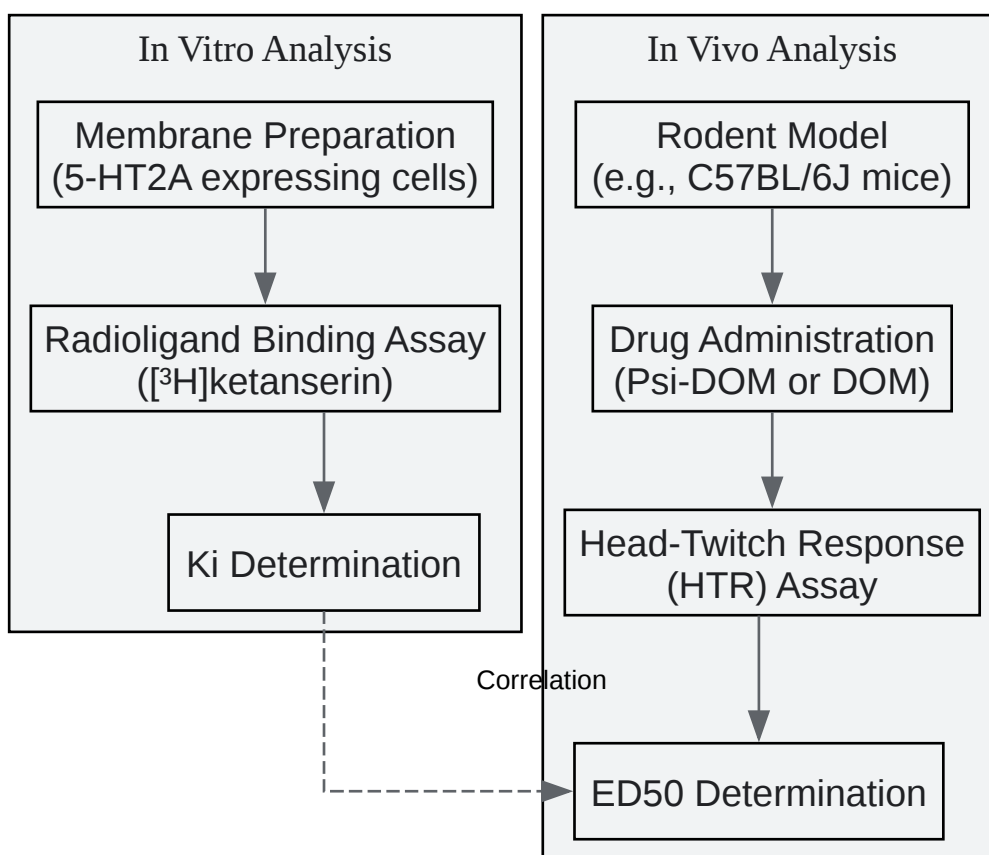
- Animals: Male C57BL/6J mice are commonly used for this assay.
- Drug Administration: The test compound (e.g., **Psi-DOM** or DOM) is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is tested to generate a dose-response curve.
- Observation Period: Immediately after drug administration, the mice are placed in individual observation chambers. The number of head twitches is counted for a defined period, often 30-60 minutes.
- HTR Quantification: A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming behavior.^[7] Scoring can be done by trained observers or with automated systems.
- Data Analysis: The total number of head twitches at each dose is recorded. The data are then used to calculate the ED50 value, which is the dose that produces 50% of the maximal response.

Visualizations



[Click to download full resolution via product page](#)

Caption: 5-HT2A Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Psychoactive Drug Validation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labcorp.com [labcorp.com]
- 2. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Psychoactive Effects of Psi-DOM and DOM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3063821#validation-of-psi-dom-s-psychoactive-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com